REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:10])[CH3:9])=[N:6][CH:7]=1.[CH2:11](C([Sn])=C(CCCC)CCCC)[CH2:12]CC>CN(C=O)C.C1COCC1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH:8]([C:5]1[CH:4]=[CH:3][C:2]([CH:11]=[CH2:12])=[CH:7][N:6]=1)([CH3:10])[CH3:9] |f:2.3,^1:12,40,42,61,80|
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Name
|
|
Quantity
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0.75 g
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Type
|
reactant
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Smiles
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BrC=1C=CC(=NC1)C(C)C
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Name
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DMF THF
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Quantity
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6 mL
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Type
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solvent
|
Smiles
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CN(C)C=O.C1CCOC1
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Name
|
|
Quantity
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1.2 mL
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Type
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reactant
|
Smiles
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C(CCC)C(=C(CCCC)CCCC)[Sn]
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Name
|
|
Quantity
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0.07 g
|
Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
|
O
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Control Type
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UNSPECIFIED
|
Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The title compound was prepared
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Type
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TEMPERATURE
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Details
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The reaction mixture was cooled to RT
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Type
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EXTRACTION
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Details
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extracted with DCM (3×100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure below 40° C
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Type
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CUSTOM
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Details
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The crude was purified through column chromatography (90% DCM-Hexane in silica 100-200 mesh, Diameter of column—5.0 cm, Height of silica—approx. 5 inch)
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Name
|
|
Type
|
product
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Smiles
|
C(C)(C)C1=NC=C(C=C1)C=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 91.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |